molecular formula C20H22N2O4 B2916556 3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide CAS No. 922054-00-0

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

Cat. No.: B2916556
CAS No.: 922054-00-0
M. Wt: 354.406
InChI Key: FXPLGWUHCLFXJT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a synthetic small molecule of high purity, intended for research and development purposes. The compound features a 1,4-benzoxazepine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Molecules containing the 1,4-benzoxazepine structure and methoxyphenyl groups have been investigated for their potential interactions with various biological targets . This product is provided to support early-stage pharmacological screening, hit-to-lead optimization, and fundamental studies in chemical biology. Researchers can utilize this compound to explore its potential mechanisms of action, which may include enzyme inhibition or receptor modulation. It is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-22-11-12-26-18-9-6-15(13-17(18)20(22)24)21-19(23)10-5-14-3-7-16(25-2)8-4-14/h3-4,6-9,13H,5,10-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLGWUHCLFXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 503612-47-3

The presence of the methoxy group and the benzoxazepin moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The methoxyphenyl group is known for its antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Properties : The benzoxazepin structure is associated with neuroprotective effects. It may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative disorders .

Pharmacological Effects

The pharmacological profile of 3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide includes:

ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
NeuroprotectiveModulates neurotransmission

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anti-inflammatory Study : A study conducted on a related compound demonstrated significant inhibition of TNF-alpha and IL-6 in vitro, suggesting a similar potential for 3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide .
  • Neuroprotective Research : In a model of oxidative stress-induced neuronal damage, compounds with the benzoxazepin structure showed reduced cell death and improved viability in neuronal cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Comparison

Benzoxazepin Derivatives Compounds with the benzoxazepin core often exhibit bioactivity due to their ability to mimic peptide backbones or interact with enzymatic pockets. For example, substituted benzoxazepines are reported as γ-secretase inhibitors for Alzheimer’s disease research.

Triazine Derivatives () The triazine-based compound 5l (methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) shares the 4-methoxyphenoxy substituent with the target compound. This structural variance may lead to divergent applications; triazines are often used in agrochemicals or as kinase inhibitors, whereas benzoxazepins are more CNS-focused .

Substituent Effects

4-Methoxyphenyl Group
Both the target compound and 5l () incorporate a 4-methoxyphenyl moiety, which enhances electron-donating capacity and lipophilicity. In hydroxamic acids (), analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger antioxidant activity, suggesting that the 4-methoxyphenyl group in the target compound may prioritize metabolic stability over radical-scavenging potency .

Propanamide Linker vs. Hydroxamic Acid
The propanamide chain in the target compound contrasts with hydroxamic acid derivatives (e.g., compounds 6–10 in ), which feature a hydroxylamine group (–NHOH). Hydroxamic acids are potent metal chelators (e.g., HDAC inhibitors), while propanamides are typically neutral and may favor passive membrane diffusion .

Hypothetical Bioactivity

For example, the benzoxazepin core in SHELX-refined structures () often correlates with enzyme-targeted drug candidates .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Activity Reference
Target Compound Benzoxazepin 4-Methoxyphenyl propanamide Enzyme inhibition/CNS modulation
Methyl 3-[[4-(4-Bromo-2-formylphenoxy)... Triazine 4-Methoxyphenoxy, bromo, formyl Kinase inhibition
N-(4-Chlorophenyl)-N-hydroxypropanamide Hydroxamic acid 4-Chlorophenyl, cyclohexyl Antioxidant/HDAC inhibition

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